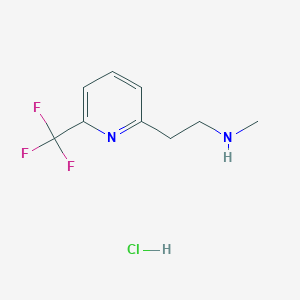

N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride

Description

N-Methyl-2-(6-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a substituted pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and an ethylamine side chain methylated at the nitrogen. This compound is structurally related to pharmaceutical amines, such as betahistine hydrochloride, but differs in the substitution pattern on the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry research .

Properties

IUPAC Name |

N-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2.ClH/c1-13-6-5-7-3-2-4-8(14-7)9(10,11)12;/h2-4,13H,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPFKWBQIBLEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC(=CC=C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group at the 6-position.

Introduction of the Ethanamine Group:

Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties

The compound exhibits properties that make it a candidate for drug development. Its structural features suggest potential interactions with biological targets, particularly in the central nervous system (CNS). Research has indicated that compounds with trifluoromethyl groups often enhance metabolic stability and bioavailability, making them attractive for therapeutic applications .

1.2 Case Studies

- Antidepressant Activity : A study explored derivatives of pyridine-based compounds for their antidepressant effects. The incorporation of the trifluoromethyl group in N-Methyl-2-(6-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride may enhance the selectivity towards serotonin receptors, potentially leading to improved efficacy in treating depression .

- Neuroprotective Effects : Another investigation focused on neuroprotective agents for conditions like Alzheimer's disease. Compounds similar to this compound showed promise in inhibiting neuroinflammation and promoting neuronal survival in vitro .

Agrochemical Applications

2.1 Pesticidal Activity

Research indicates that trifluoromethyl-containing compounds can exhibit herbicidal and fungicidal properties. The unique electronegativity of the fluorine atoms enhances the reactivity of the compound towards specific biological pathways in pests and pathogens .

2.2 Case Studies

- Herbicide Development : A series of experiments demonstrated that derivatives of this compound could effectively inhibit weed growth while being less toxic to crops. The trifluoromethyl group was crucial in increasing herbicidal potency while minimizing environmental impact .

- Fungicide Efficacy : Studies have shown that similar compounds can disrupt fungal cell membranes, leading to increased efficacy as fungicides. The incorporation of this compound into formulations may enhance performance against resistant fungal strains .

Material Science

3.1 Polymer Applications

The compound can be utilized in developing advanced materials due to its unique chemical properties. Its ability to form stable complexes with metals makes it suitable for catalysis and as a precursor for polymer synthesis .

3.2 Case Studies

- Catalyst Development : Research has focused on using this compound as a ligand in metal-catalyzed reactions, improving reaction rates and selectivity .

- Polymer Synthesis : The compound can act as a monomer or crosslinker in polymer systems, contributing to enhanced thermal stability and mechanical properties of the resulting materials .

Data Summary Table

| Application Area | Key Properties | Notable Findings |

|---|---|---|

| Medicinal Chemistry | CNS activity enhancement | Potential antidepressant effects |

| Agrochemicals | Herbicidal and fungicidal properties | Effective against resistant strains |

| Material Science | Catalytic properties | Improved reaction rates in metal-catalyzed reactions |

| Safety | Harmful if swallowed; causes skin irritation | Requires standard safety protocols |

Mechanism of Action

The mechanism of action of N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes easily. It binds to target proteins or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

N-Methyl-2-(6-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C8H10ClF3N

- Molecular Weight : 226.63 g/mol

- CAS Number : 1951440-08-6

- InChI Key : VYEISHWECZNEAK-UHFFFAOYSA-N

Pharmacological Profile

This compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter systems and potential anti-cancer properties.

1. Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of neurotransmitter pathways, particularly those involving serotonin and norepinephrine. Its structural similarity to known psychoactive substances suggests potential applications in treating mood disorders and anxiety.

2. Anticancer Activity

Recent studies have highlighted its potential efficacy in cancer treatment. For instance, compounds with similar trifluoromethyl-pyridine structures have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

The precise mechanisms through which this compound exerts its biological effects are under investigation. Preliminary findings suggest:

- PI3K/Akt Pathway Inhibition : Similar compounds have demonstrated the ability to inhibit the PI3K/Akt signaling pathway, crucial for cell survival and proliferation. This inhibition could lead to reduced tumor growth in various cancer models .

- Serotonergic Activity : The compound's ability to interact with serotonin receptors may contribute to its psychoactive effects, potentially offering therapeutic benefits for mood disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of trifluoromethyl-pyridine derivatives, including this compound. Below are summarized findings from recent research:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions between pyridine derivatives and ethanamine precursors. Key parameters include:

- Temperature : Controlled between 60–80°C to avoid side reactions (e.g., decomposition of trifluoromethyl groups) .

- Catalysts : Use of palladium-based catalysts for coupling reactions .

- Purification : Crystallization from ethanol/water mixtures or column chromatography to isolate the hydrochloride salt .

Q. How is the purity of the compound validated, and what analytical techniques are critical for quality control?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities .

- Spectroscopy : quantifies trifluoromethyl group integrity, while IR spectroscopy identifies amine hydrochloride stretching bands (~2500 cm) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric accuracy (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, solvent effects). Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values in enzyme inhibition assays) .

- Orthogonal Assays : Cross-verify results using fluorescence polarization and surface plasmon resonance (SPR) .

- Structural Analysis : Compare crystallographic data (SHELXL-refined structures) to confirm binding modes .

Q. How can researchers design derivatives to enhance the compound’s metabolic stability without compromising target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the pyridine ring with azaindoles or imidazoles to improve solubility .

- Pro-drug Approaches : Introduce ester or amide moieties to mask the amine group, enhancing bioavailability .

- Computational Modeling : Molecular dynamics simulations predict metabolic hotspots (e.g., CYP450 oxidation sites) .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes at ≤2.0 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.